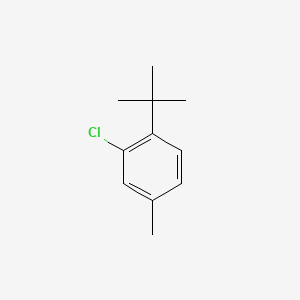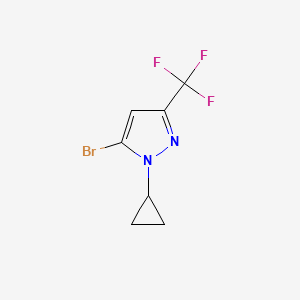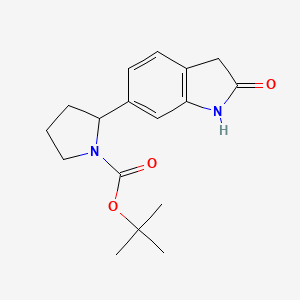
(S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through a cyclization reaction with sulfur and a suitable oxidizing agent.
Introduction of the Nitro Group: Nitration of the benzothiazole ring using nitric acid and sulfuric acid.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a reaction with a suitable amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
Amino Derivatives: Reduction of the nitro group.
Substituted Benzothiazoles: Through nucleophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group and benzothiazole ring are known to participate in various biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar structures but different functional groups.
Nitro Compounds: Compounds with nitro groups attached to aromatic rings.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and various substituents.
Uniqueness
(S)-3-(5-Nitro-benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the benzothiazole ring, nitro group, and pyrrolidine ring in its structure. This unique combination may confer specific biological activities and chemical properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H19N3O4S2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19N3O4S2/c1-16(2,3)23-15(20)18-7-6-11(9-18)24-14-17-12-8-10(19(21)22)4-5-13(12)25-14/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
QOVODDDWOWHSGQ-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
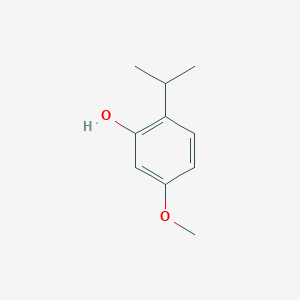
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
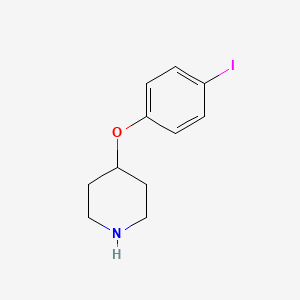
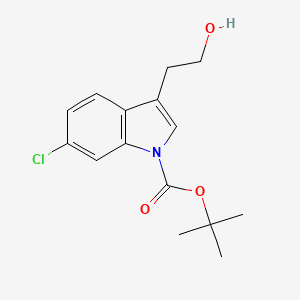
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)

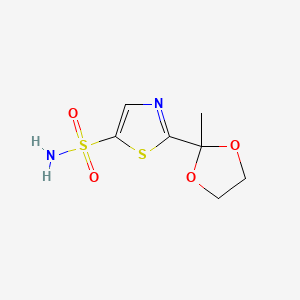
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
